molecular formula C19H27NO5 B255630 Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate

Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate

Cat. No. B255630
M. Wt: 349.4 g/mol
InChI Key: IFILHMVAHYLVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate, also known as DEPAC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DEPAC is a piperidine derivative that is known to have unique biochemical and physiological effects, making it a promising compound for various research studies.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate is not yet fully understood, but it is believed to act as a dopamine receptor antagonist. This means that it blocks the effects of dopamine, a neurotransmitter that is involved in various physiological processes, including movement, motivation, and reward.
Biochemical and Physiological Effects
Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of dopamine release, the reduction of locomotor activity, and the induction of catalepsy. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate is its high purity and stability, which makes it an ideal compound for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research involving Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of drug addiction and withdrawal, as well as in the study of the underlying mechanisms of addiction. Another area of interest is its potential use in the study of memory and learning, as well as in the treatment of cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate and its potential applications in various fields of study.

Synthesis Methods

The synthesis of Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate involves the reaction of 3,4-diethoxybenzoyl chloride with piperidine and subsequent esterification with ethanol. This process results in the formation of a white crystalline powder that is highly pure and stable.

Scientific Research Applications

Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate has been used in various scientific research studies due to its unique properties. It has been shown to have potential applications in the field of neuroscience, specifically in the study of the dopaminergic system. Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate has also been used in studies related to drug addiction and withdrawal, as well as in the study of memory and learning.

properties

Product Name

Ethyl 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylate

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 1-(3,4-diethoxybenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C19H27NO5/c1-4-23-16-10-9-14(12-17(16)24-5-2)18(21)20-11-7-8-15(13-20)19(22)25-6-3/h9-10,12,15H,4-8,11,13H2,1-3H3

InChI Key

IFILHMVAHYLVKN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)OCC)OCC

Origin of Product

United States

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